(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Description
(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic organic compound featuring a rigid 3-azabicyclo[3.3.1]nonane scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 3-position and a carboxylic acid moiety at the 7-position. Its stereochemical configuration (1R,5S,7s) and the 9-oxa substitution introduce distinct conformational and electronic properties.
- Molecular Formula: C₁₃H₂₁NO₅ (based on structural analogs like CAS 1233323-61-9) .
- Key Features: Bicyclo[3.3.1]nonane core enhances rigidity, influencing receptor binding or enzymatic interactions. Boc group provides stability during synthetic processes. Carboxylic acid enables derivatization for drug discovery or material science applications.
- Applications: Intermediate in medicinal chemistry (e.g., HIV integrase inhibitors , antiarrhythmic agents ).
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-9-4-8(11(15)16)5-10(7-14)18-9/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+ |
InChI Key |
ZXVIWEALGQOEPA-PBINXNQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)O2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and final carboxylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound contains two key functional groups: the tert-butoxycarbonyl (Boc) carbamate and the carboxylic acid .
Boc Group Hydrolysis
The Boc group undergoes hydrolysis under acidic conditions (e.g., trifluoroacetic acid) to release the amine, a critical step in deprotection reactions . This reaction is reversible and typically used to expose reactive amine groups for further derivatization.
Carboxylic Acid Derivatization
The carboxylic acid group participates in esterification or amide formation, enabling the synthesis of derivatives such as esters or amides. For example, coupling with alcohols or amines under carbodiimide activation can generate bioactive conjugates .
| Reaction Type | Conditions | Products |
|---|---|---|
| Boc Deprotection | TFA/HCl (acidic conditions) | Unprotected amine derivative . |
| Esterification | DCC/DMAP, alcohol | Carboxylic acid esters . |
Analytical Characterization
The compound is analyzed using standard techniques to confirm purity and structure:
Comparative Reactivity with Related Compounds
The compound’s reactivity differs from structurally similar azabicyclic derivatives:
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its stability and reactivity make it a valuable tool for investigating biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic processes, binding to receptor sites, and altering cellular signaling pathways.
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
The table below highlights critical differences between the target compound and analogs:
Structural and Functional Analysis
Core Scaffold Variations :
- 9-Oxa vs. 3-Thia/3,7-Diaza : The 9-oxa substitution (oxygen atom) in the target compound reduces ring strain compared to sulfur (3-thia) or nitrogen (3,7-diaza) analogs, impacting solubility and metabolic stability .
- Carboxylic Acid vs. Hydroxy/Ketone Groups : The 7-carboxylic acid enables salt formation or esterification, while 9-hydroxy or 9-keto groups (e.g., in CAS 1147557-68-3) favor hydrogen bonding or redox reactivity .
Stereochemical Impact :
- The (1R,5S,7s) configuration in the target compound imposes a boat-chair conformation, contrasting with chair-chair conformers in analogs like 3-thia derivatives, which exhibit antiarrhythmic activity .
Q & A
Q. What are the key synthetic steps for preparing (1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid?
The synthesis involves multi-step protocols, including cyclization reactions and protecting group strategies. For example, the tert-butoxycarbonyl (Boc) group is introduced to protect the amine during bicyclic framework formation. Cyclization often employs reagents like paraformaldehyde under reflux conditions, followed by oxidation or reduction steps to stabilize functional groups. Solvent choice (e.g., methanol or THF) and temperature control are critical to minimize side reactions .
Q. How is the stereochemical configuration (1R,5S,7s) confirmed experimentally?
Chiral HPLC and X-ray crystallography are primary methods. Nuclear Overhauser Effect (NOE) NMR spectroscopy can also resolve spatial arrangements of substituents. For instance, the 1R and 5S configurations are validated by NOE correlations between axial protons and the bicyclic scaffold .
Q. What analytical techniques ensure purity and structural integrity of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups and stereochemistry. Purity (>97%) is assessed via reverse-phase HPLC with UV detection. Thermal stability is monitored using differential scanning calorimetry (DSC) .
Q. What storage conditions are recommended to maintain stability?
The compound is stable at room temperature in anhydrous environments. However, it is sensitive to strong oxidizing agents and extreme pH. Storage under inert gas (e.g., argon) in sealed vials prevents degradation .
Advanced Research Questions
Q. How does the bicyclic framework influence reactivity in cross-coupling reactions?
The rigid 9-oxa-3-azabicyclo[3.3.1]nonane core imposes steric constraints, limiting accessibility to the nitrogen lone pair. This reduces nucleophilicity but enhances selectivity in Suzuki-Miyaura couplings. Boronic ester derivatives (e.g., tert-butyl 7-boronate analogs) require palladium catalysts with bulky ligands to mitigate steric hindrance .
Q. What strategies prevent racemization during functionalization of the carboxylic acid group?
Racemization at the 7-carboxylic acid position is minimized using low-temperature activation (e.g., EDC/HOBt at 0–4°C) and avoiding prolonged exposure to basic conditions. Chiral auxiliaries or enzymatic resolution may be employed for high enantiomeric excess .
Q. How does the tert-butoxycarbonyl (Boc) group impact synthetic versatility?
The Boc group protects the amine during cyclization and enables selective deprotection under acidic conditions (e.g., TFA/DCM). Its bulkiness also directs regioselectivity in electrophilic substitutions. Comparative studies show that Boc-protected analogs exhibit improved solubility in apolar solvents .
Q. What mechanistic insights explain the oxidation sensitivity of the tertiary amine?
The 3-azabicyclo nitrogen undergoes oxidation with KMnO₄ or m-CPBA, forming N-oxide derivatives. Computational studies suggest the electron-rich amine is susceptible to electrophilic attack, with ring strain in the bicyclic system accelerating reactivity .
Q. How are conflicting crystallographic and spectroscopic data resolved for this compound?
Discrepancies between X-ray (solid-state) and NMR (solution) data often arise from conformational flexibility. Variable-temperature NMR and DFT calculations model dynamic equilibria, such as chair-boat transitions in the bicyclic ring .
Q. What role does the 9-oxa group play in biological interactions?
The oxygen atom enhances hydrogen-bonding capacity with target proteins (e.g., enzymes or receptors). Structure-activity relationship (SAR) studies on analogs show that replacing the 9-oxa with a methylene group reduces binding affinity by 10-fold, highlighting its role in pharmacophore alignment .
Methodological Notes
- Stereochemical Control : Use chiral catalysts (e.g., Jacobsen’s) during key bond-forming steps to enforce R/S configurations .
- Yield Optimization : Employ Design of Experiments (DoE) to balance reaction parameters (temperature, stoichiometry) and minimize byproducts .
- Safety Protocols : Follow OSHA/NIOSH guidelines for handling airborne particulates, including P95 respirators and fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
